molecular formula C6H4ClNO2 B046074 6-Chloronicotinic acid CAS No. 5326-23-8

6-Chloronicotinic acid

Cat. No.: B046074
CAS No.: 5326-23-8
M. Wt: 157.55 g/mol
InChI Key: UAWMVMPAYRWUFX-UHFFFAOYSA-N
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Description

6-Chloronicotinic acid is an organic compound with the molecular formula C₆H₄ClNO₂. It is a derivative of nicotinic acid, where a chlorine atom is substituted at the 6th position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Target of Action

6-Chloronicotinic acid is a common degradation product of multiple neonicotinoids . Neonicotinoids are a class of neuro-active insecticides chemically similar to nicotine . They primarily target the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects . These receptors play a crucial role in the transmission of nerve impulses, and their disruption leads to the death of the insect .

Mode of Action

The mode of action of this compound is similar to other neonicotinoids by acting as an agonist of nAChRs . It binds to these receptors, causing overstimulation of the nervous system, which eventually leads to paralysis and death of the insect .

Biochemical Pathways

The metabolic pathways for the microbial degradation of neonicotinoids, including this compound, have been systematically discussed . The metabolites rapidly produce this compound, which is finally mineralized to H2O and CO2 . This degradation process converts xenobiotics into less toxic substances .

Pharmacokinetics

It is known that neonicotinoids, from which this compound is derived, are water-soluble . This property allows them to be absorbed by plants and distributed throughout their tissues, including leaves, flowers, nectar, and pollen .

Result of Action

The primary result of the action of this compound is the death of target insects due to overstimulation of their nervous system . It’s also important to note that neonicotinoids have been linked to adverse ecological effects, including risks to many non-target organisms, specifically bees and pollinators .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, its water solubility allows it to be easily taken up by plants and distributed throughout their tissues . This also means that it can easily contaminate water bodies, posing risks to aquatic life . Furthermore, its persistence in the environment can lead to chronic exposure of non-target organisms . Therefore, careful monitoring and control of its use are essential to minimize its environmental impact .

Biochemical Analysis

Biochemical Properties

The exact role of 6-Chloronicotinic acid in biochemical reactions is not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported that a bacterium, Hymenobacter latericoloratus CGMCC 16346, can degrade 64% of imidacloprid, a neonicotinoid pesticide, using maltose as a co-carbon source . The degradation process involves the transformation of imidacloprid into this compound .

Cellular Effects

It is known that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Molecular Mechanism

It is known that it can be involved in the degradation of certain pesticides, such as imidacloprid . This process involves the transformation of imidacloprid into this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been reported that two metabolites of imidacloprid, urea, and olefin were found to be present in the soil over a period of 60–75 days, with respective concentrations of 0.121 and 0.21 .

Dosage Effects in Animal Models

It is known that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Metabolic Pathways

This compound is involved in the metabolic pathway of certain pesticides, such as imidacloprid . This process involves the transformation of imidacloprid into this compound .

Transport and Distribution

It is known that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Subcellular Localization

It is known that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-chloronicotinic acid typically involves the chlorination of 6-hydroxynicotinic acid. The process begins with the cyclization and ammonification of DL-malic acid to produce 6-hydroxynicotinic acid. This intermediate is then subjected to a chlorination reaction to yield this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved through a series of well-controlled reactions. For instance, 6-hydroxynicotinic acid is dissolved in triethylamine, followed by the addition of phosphorus oxychloride under reflux conditions. The reaction mixture is then cooled and acidified to precipitate the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Chloronicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various derivatives and compounds with specific applications .

Properties

IUPAC Name

6-chloropyridine-3-carboxylic acid
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InChI

InChI=1S/C6H4ClNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWMVMPAYRWUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063775
Record name 6-Chloronicotinic acid
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Molecular Weight

157.55 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5326-23-8
Record name 6-Chloronicotinic acid
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Record name 6-Chloronicotinic acid
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Record name 5326-23-8
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Record name 3-Pyridinecarboxylic acid, 6-chloro-
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Record name 6-Chloronicotinic acid
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Record name 6-chloronicotinic acid
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Record name 6-CHLORONICOTINIC ACID
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Synthesis routes and methods I

Procedure details

A sludge of 50 g of CH2Cl2, 10 g of Et3N and 9.1 g of isocinchomeronic acid-N-oxide was placed in an autoclave. Under 4.5 atu. and at 65° C., a mixture of 10.2 g of Ac2O, 5 g of Et3N and 50 g of CH2Cl2 was additionally pumped in. At the end of the addition, the reaction mixture was processed as in Example 1. The yield was 40.8 percent of 2-chloro-5-pyridine carboxylic acid (6-chloronicotinic acid) and 44.2 percent of 2-hydroxy-5-pyridine carboxylic acid (6-hydroxynicotinic acid).
Quantity
9.1 g
Type
reactant
Reaction Step One
Name
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
5 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Name
Quantity
10 g
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

36.6 g of Ac2O, 60 g of Et3N and 600 g of CH2Cl2 were placed in a flask and heated at 40° C. 36.6 of isocinchomeronic acid-N-oxide was added in portions. After a further 1.5 hours, NaOH (10 percent) was added while strongly stirring until the final pH reached 13. The phases were separated. The CH2Cl2 -solution was dried with solid NaOH and was kept for the next batch. The aqueous solution was acidified with concentrated HCl (final pH was about 2). The product obtained hereby was sucked off, washed and dried. The yield was 54.2 percent of 2-chlor-5-pyridine carboxylic acid (6-chloronicotinic acid) and 37.7 percent of 2-hydroxy-5-pyridine carboxylic acid (6-hydroxynicotinic acid).
Name
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step One
Name
Quantity
60 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

This example proceeded as in Example 1, but with use of 500 g of CH2Cl2 and 0.3 mole of triethylamine. The yield of 13.9 g of product mixture (content of nicotinic derivatives was 98.5 percent; the ratio of ClNS/HNS was 64/36) corresponded to a yield of 58.1 percent of 6-chloronicotinic acid and 32.7 percent of 6-hydroxynicotinic acid, related to the amount of isocinchomeronic acid-N-oxide used.
Quantity
0.3 mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ClNS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 g
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

This example proceeded as in Example 1, but the reaction was carried out at 0° to 5° C. the bath used had 25.5 g of Ac2O, 20 g of Et3N, 350 g of CH2Cl2 and 18.3 of isocinchomeronic acid-N-oxide. The yield was 53.8 percent of 6-chloronicotinic acid (2-chloro-5-pyridine carboxylic acid), and 39.0 percent of 6-hydroxynicotinic acid (2-hydroxy-5-pyridine-carboxylic acid).
Name
Quantity
25.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
350 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary source of 6-Chloronicotinic acid in the environment?

A1: this compound is a major metabolite of several widely used neonicotinoid insecticides, including imidacloprid, acetamiprid, and nitenpyram. These insecticides are used on a variety of crops and can persist in soil and water, leading to the formation and accumulation of 6-CNA. [, , , ]

Q2: Does this compound interact with the nicotinic acetylcholine receptor (nAChR) like its parent neonicotinoid compounds?

A2: While 6-CNA shares structural similarities with neonicotinoids, studies show it has significantly lower affinity for insect nAChRs. [, ] Experiments with honeybees demonstrated that 6-CNA did not induce inward currents in neurons expressing nAChRs even at high concentrations (3 mM). In contrast, imidacloprid and certain other metabolites exhibited potent agonistic activity on these receptors. []

Q3: Is there evidence that 6-CNA acts as a chemosensitizer in some organisms?

A3: Yes, research on amphipods (Gammarus fossarum) revealed that 6-CNA can inhibit the multixenobiotic resistance (MXR) defense system at low concentrations. This system, mediated by efflux transporters, normally protects organisms from xenobiotics. [] Inhibition of MXR by 6-CNA could potentially lead to increased cellular uptake and toxicity of other contaminants present in the environment.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C6H4ClNO2, and its molecular weight is 157.55 g/mol.

Q5: Are there spectroscopic methods available for this compound identification and quantification?

A5: Yes, several spectroscopic methods have been employed for 6-CNA analysis, including:

  • 1H NMR: This technique can monitor the photocatalytic degradation of 6-CNA, providing insights into degradation kinetics and potential intermediates. []
  • FTIR: This method has been used to track the degradation of specific functional groups within 6-CNA during photocatalysis. []

Q6: What analytical techniques are commonly employed for the detection and quantification of this compound in environmental and biological matrices?

A6: Several analytical techniques have been developed and validated for 6-CNA determination, including:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with diode-array detection (DAD) or mass spectrometry (MS), HPLC is widely used for separating and quantifying 6-CNA in various matrices, including sweet cherry samples, environmental samples, and urine. [, , , , , , ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique, often coupled with derivatization steps, offers high sensitivity and selectivity for 6-CNA analysis in complex matrices like coffee, urine, and industrial water. [, , ]
  • Ion Chromatography (IC): Coupled with online photoinduced fluorescence detection, IC provides a sensitive and cost-effective approach for simultaneous determination of 6-CNA and its parent neonicotinoids in environmental samples. [, ]
  • Fluorescence Polarization Immunoassay (FPIA): While less sensitive than chromatographic techniques, FPIA offers a rapid and simple method for screening 6-CNA in agricultural, environmental, and biological samples. []

Q7: How persistent is this compound in the environment?

A7: The persistence of 6-CNA varies depending on environmental factors such as soil type, pH, and microbial activity. While some studies indicate it can persist for extended periods, others report relatively rapid degradation. [, , ] Research is ongoing to better understand its environmental fate and potential for bioaccumulation.

Q8: Has this compound been detected in human samples?

A8: Yes, 6-CNA has been detected in the urine of individuals exposed to neonicotinoid insecticides. [, , ] These findings highlight the potential for human exposure to this metabolite through various pathways, including the consumption of contaminated food and beverages.

Q9: What is the known toxicity profile of this compound in mammals?

A9: While 6-CNA is generally considered less toxic than its parent neonicotinoids, research on its specific toxicological effects is still developing. Some studies suggest it may have neurotoxic effects, but more research is needed to fully understand its potential risks to human health. [, ]

Q10: Are there microorganisms capable of degrading this compound?

A10: Yes, several bacterial strains have been identified that can degrade 6-CNA. These include:* Bradyrhizobiaceae strain SG-6C: This strain hydrolytically dechlorinates 6-CNA to 6-hydroxynicotinic acid, further metabolized via the nicotinic acid pathway. []* Leifsonia sp. PC-21: This strain cometabolizes imidacloprid, with 6-CNA as an intermediate that undergoes further degradation. []* Bacillus alkalinitrilicus: This bacterium has been shown to enhance the degradation of imidacloprid in soil, with 6-CNA identified as a major metabolite. []* Bacillus aerophilus: Similar to B. alkalinitrilicus, this bacterium exhibits imidacloprid degradation capabilities, producing 6-CNA as a metabolite. []

Q11: Can photocatalysis be used to degrade this compound?

A11: Yes, research demonstrates that 6-CNA can be effectively degraded by photocatalysis using TiO2 as a catalyst under UV irradiation. [, , ] This method holds promise for the removal of 6-CNA from contaminated water sources.

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